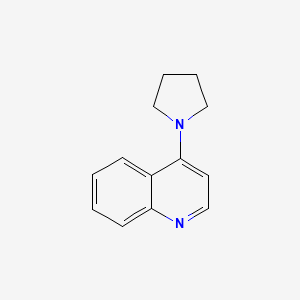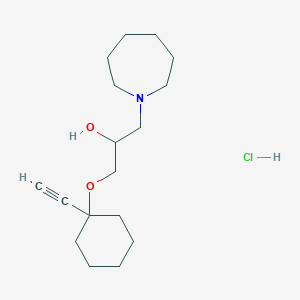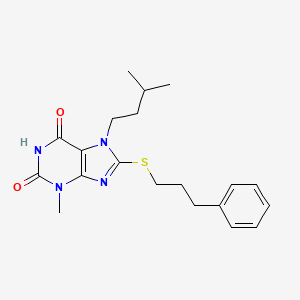
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione, also known as MRS3558, is a selective antagonist of the P2Y6 receptor. This receptor is involved in various physiological processes, including inflammation, immune responses, and neuroprotection. MRS3558 has been studied extensively in recent years due to its potential therapeutic applications.
作用機序
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione is a selective antagonist of the P2Y6 receptor, which is a G protein-coupled receptor that is involved in various physiological processes. When activated, the P2Y6 receptor stimulates the production of pro-inflammatory cytokines, which can lead to inflammation and tissue damage. 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione inhibits the activation of the P2Y6 receptor, thereby reducing the production of pro-inflammatory cytokines and inflammation.
生化学的および生理学的効果
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has been shown to have various biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, which can reduce inflammation and tissue damage. 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has also been shown to have neuroprotective effects, which can protect neurons from damage and death. In addition, 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has been studied for its potential anti-cancer properties, although the exact mechanism is not yet fully understood.
実験室実験の利点と制限
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has several advantages for lab experiments. It is a selective antagonist of the P2Y6 receptor, which allows for more specific targeting of this receptor. 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has also been shown to be stable under various conditions, which makes it suitable for use in experiments. However, one limitation of 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione is that it has low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione. One area of research is the development of more potent and selective P2Y6 receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione in various diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. In addition, further studies are needed to fully understand the mechanism of action of 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione and its biochemical and physiological effects.
合成法
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione can be synthesized using a multi-step process. The first step involves the synthesis of 3-methyl-7-bromo-8-(3-phenylpropylsulfanyl)purine-2,6-dione, which is then reacted with 3-methylbutylmagnesium bromide to obtain 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione. The purity of the compound can be improved through recrystallization.
科学的研究の応用
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has been studied for its potential therapeutic applications in various diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. It has been shown to inhibit the production of pro-inflammatory cytokines, which makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has been studied for its potential anti-cancer properties.
特性
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-14(2)11-12-24-16-17(23(3)19(26)22-18(16)25)21-20(24)27-13-7-10-15-8-5-4-6-9-15/h4-6,8-9,14H,7,10-13H2,1-3H3,(H,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLRXKXANCSNIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SCCCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2917775.png)
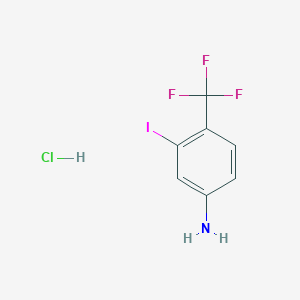
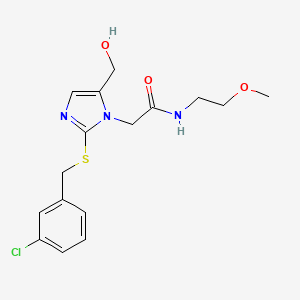
![N-cyclohexyl-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2917784.png)
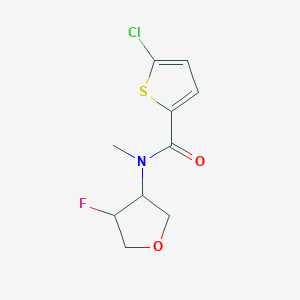
![(E)-2-cyano-N-(4-ethoxyphenyl)-3-[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2917787.png)
![3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2917788.png)
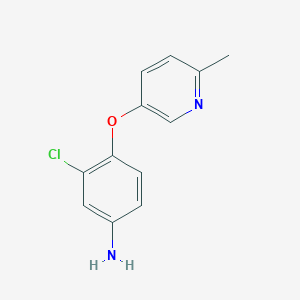
![2-[(3-ethoxypropyl)amino]-9-methyl-3-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2917792.png)
![2-(4-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2917793.png)
![(E)-3-(4-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide](/img/structure/B2917794.png)
![1-(Furan-2-ylmethyl)-3-(4-methoxyphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B2917795.png)
